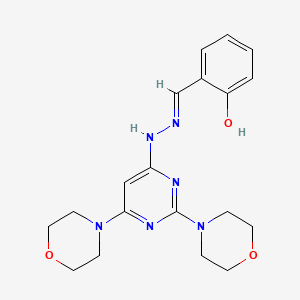![molecular formula C17H16N4O2S B3727701 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B3727701.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide
Descripción general
Descripción
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential as an anti-cancer drug due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to developing tumors.
Mecanismo De Acción
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide works by inhibiting the production of new blood vessels that tumors rely on for growth and survival. It does this by targeting and inhibiting the activity of endothelial cells, which are the cells that line blood vessels. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide specifically targets the enzyme methionine aminopeptidase-2 (MetAP-2), which is involved in the production of proteins necessary for endothelial cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in lab experiments is its specificity for MetAP-2, which allows for targeted inhibition of angiogenesis. However, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been shown to have off-target effects on other enzymes, which can lead to unwanted side effects. Another limitation of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in lab experiments is its poor solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide. One area of research is the development of more potent and selective MetAP-2 inhibitors. Another area of research is the use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to have potential in the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy, so further research in these areas is warranted.
Aplicaciones Científicas De Investigación
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit angiogenesis in a variety of cancer types, including prostate, breast, lung, and colon cancer. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to have anti-inflammatory and anti-angiogenic effects in other diseases such as rheumatoid arthritis and diabetic retinopathy.
Propiedades
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10(24-17-20-14(18)9-15(22)21-17)16(23)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,19,23)(H3,18,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJAOORALYPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3727621.png)

![N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727647.png)


![N'-(2-hydroxybenzylidene)tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B3727653.png)
![4-bromo-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3727655.png)
![2-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3727658.png)
![2-ethoxy-6-[(2-pyridinylimino)methyl]phenol](/img/structure/B3727664.png)

![2-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727677.png)

![4-{[(5-bromo-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3727686.png)
